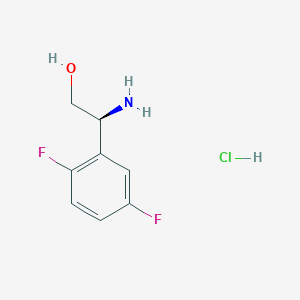

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

Descripción general

Descripción

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of 2,5-difluoroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand to ensure enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered enzymes to achieve high enantioselectivity and yield. The use of biocatalysts can offer advantages such as milder reaction conditions and reduced environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,5-difluoroacetophenone, while substitution reactions can produce various amino and hydroxyl derivatives .

Aplicaciones Científicas De Investigación

Chemistry

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride serves as a building block for synthesizing complex molecules. Its chiral nature allows for the development of enantiomerically pure compounds, which is crucial in asymmetric synthesis. The compound can undergo various chemical reactions, including:

- Enantioselective reduction : This process involves reducing suitable precursors using chiral catalysts to obtain the desired enantiomer.

- Formation of derivatives : It can be modified to create derivatives with specific biological activities.

Biology

In biological research, this compound is studied for its potential biological activities , including:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be useful in drug development.

- Receptor binding : Its structural features suggest interactions with neurotransmitter receptors, impacting neurotransmission and potentially leading to therapeutic effects.

Medicine

This compound is investigated for its potential therapeutic applications , particularly in:

- Drug development : The compound's unique structure contributes to its biological activity, making it a candidate for new drug formulations targeting various diseases.

- Anticancer research : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative activities against cancer cell lines, suggesting its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the production of:

- Pharmaceuticals : Its role as a precursor in synthesizing active pharmaceutical ingredients (APIs) highlights its significance in drug manufacturing.

- Agrochemicals : The compound's properties may also be explored for developing agricultural chemicals that enhance crop protection.

Case Studies and Research Findings

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds with high fluorine substitution demonstrated enhanced activity against specific cancer types due to their ability to disrupt microtubules and induce cell cycle arrest .

- Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example, enzyme assays demonstrated that this compound significantly reduces enzyme activity compared to control groups .

- Pharmacological Applications : Investigations into the pharmacokinetics of this compound reveal promising results regarding its absorption and bioavailability when formulated as part of drug delivery systems .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms can enhance the compound’s binding affinity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,5-Difluorophenyl)ethanol

- 2-Amino-2-(3,5-difluorophenyl)ethanol

- 2-Amino-2-(2,4-difluorophenyl)ethanol

Uniqueness

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its reactivity and binding affinity compared to similar compounds .

Actividad Biológica

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a difluorophenyl group, contributes to its biological activity and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClF2N, with a molecular weight of approximately 221.63 g/mol. The compound consists of an amino alcohol structure, characterized by:

- An amino group (-NH2)

- A hydroxyl group (-OH)

- A 2,5-difluorophenyl moiety

This configuration enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino and hydroxyl groups allow for the formation of hydrogen bonds with enzymes or receptors, potentially leading to:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor binding : Its structural features suggest possible interactions with neurotransmitter receptors, impacting neurotransmission.

The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, which may improve its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Activity

Similar compounds have demonstrated efficacy in modulating neurotransmitter systems such as serotonin and norepinephrine. Preliminary studies suggest that this compound could have potential as an antidepressant by influencing these pathways .

2. Antioxidant Properties

The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and promoting overall health .

3. Neuroprotective Effects

Initial findings indicate that this compound could protect neuronal cells from apoptosis induced by oxidative stress. Such neuroprotective effects are essential for developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride | Contains a different fluorinated phenyl group | Potentially different receptor interactions |

| (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride | Chlorine instead of fluorine | May exhibit different biological activities |

| (S)-2-Amino-2-(phenyl)ethanol hydrochloride | Non-fluorinated phenyl group | Lacks enhanced lipophilicity from fluorination |

These compounds share structural similarities but differ significantly in their electronic properties and biological activities due to variations in substituents on the aromatic ring.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Efficacy : A study evaluating similar amino alcohols found that compounds with comparable structures exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may also possess similar therapeutic potential .

- Neuroprotective Mechanisms : Research focusing on neuroprotective agents highlighted that compounds capable of reducing oxidative stress can effectively protect neuronal cells from damage. The antioxidant properties of this compound align with these findings .

- Inhibition Studies : Preliminary enzyme inhibition studies indicated that this compound might modulate specific enzymatic pathways involved in neurotransmission and metabolic processes.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSITZKWTMIGQEY-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.